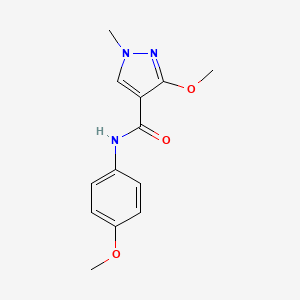

3-methoxy-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methoxy-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as MMPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMPC belongs to the class of pyrazole carboxamide derivatives, which have been studied for their anti-inflammatory, anti-tumor, and anti-diabetic properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxicity of Pyrazole Derivatives

Research on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives shows promising results in the field of cytotoxic activity against cancer cells. The synthesized compounds were characterized using various analytical methods and demonstrated in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Structural and Spectroscopic Analysis

A study on a novel pyrazole derivative, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, revealed insights into its molecular structure through various techniques, including NMR, mass spectra, FT-IR, UV-Visible, and X-ray diffraction studies. This research adds significant knowledge to the understanding of the structural aspects of pyrazole derivatives (Kumara et al., 2018).

Synthesis and Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidines

Further investigations into the synthesis of pyrazolo[1,5-a]pyrimidines and related Schiff bases showed their potential cytotoxicity against various human cancer cell lines. This highlights the significance of these compounds in the development of new therapeutic agents (Hassan, Hafez, Osman, & Ali, 2015).

Wirkmechanismus

Target of Action

The primary target of 3-methoxy-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is the Mycobacterial Membrane Protein Large 3 (MmpL3) enzyme . MmpL3 is a crucial protein in the Mycobacterium tuberculosis (Mtb) genome and is required for the translocation of trehalose monomycolates (TMMs), which are essential for the synthesis of cell walls .

Mode of Action

This compound interacts with its target, the MmpL3 enzyme, inhibiting its function . This interaction disrupts the translocation of TMMs, thereby affecting the synthesis of cell walls in Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of MmpL3 by this compound affects the biochemical pathway responsible for the synthesis of mycobacterial cell walls . The disruption of this pathway leads to downstream effects that include the impairment of cell wall formation and, consequently, the survival and reproduction of Mycobacterium tuberculosis .

Result of Action

The result of the action of this compound is the inhibition of the MmpL3 enzyme . This inhibition disrupts the synthesis of cell walls in Mycobacterium tuberculosis, impairing the bacterium’s ability to survive and reproduce .

Eigenschaften

IUPAC Name |

3-methoxy-N-(4-methoxyphenyl)-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-16-8-11(13(15-16)19-3)12(17)14-9-4-6-10(18-2)7-5-9/h4-8H,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUVQKGDQOSTKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-ethoxypropyl)amine](/img/structure/B2556011.png)

![[2-(3-Methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2556012.png)

![Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2556015.png)

![N-[6-(2-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2556020.png)

![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2556023.png)

![N-(4-chloro-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556028.png)

![7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556031.png)